

# TIK-301 Technical Information Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TIK-301  |           |
| Cat. No.:            | B1675577 | Get Quote |

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **TIK-301** (also known as  $\beta$ -methyl-6-chloromelatonin, LY-156735, and PD-6735). **TIK-301** is a potent agonist of melatonin receptors MT1 and MT2, investigated for its therapeutic potential in sleep and circadian rhythm disorders. [1][2][3] This guide addresses common questions and challenges to facilitate reproducible and reliable experimental outcomes.

## Frequently Asked Questions (FAQs)

Q1: What is TIK-301 and what is its primary mechanism of action?

**TIK-301** is a synthetic melatonin analogue that acts as a high-affinity agonist for both the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the brain.[1][2] Its action on these G protein-coupled receptors mimics the effects of endogenous melatonin, playing a role in regulating the sleep-wake cycle.[1][4] Additionally, **TIK-301** has been identified as an antagonist of the serotonin 5-HT2B and 5-HT2C receptors, which may contribute to potential antidepressant effects.[2][4]

Q2: What are the key differences between **TIK-301** and melatonin?

**TIK-301** exhibits several key differences from melatonin, including:

Bioavailability and Half-life: TIK-301 has a nine times greater bioavailability and a six times
greater area under the curve (AUC) compared to melatonin.[1] Its half-life is approximately



one hour.[1][5]

- Receptor Affinity: TIK-301 has a high affinity for both MT1 (Ki = 0.081 nM) and MT2 (Ki = 0.042 nM) receptors.[2]
- Metabolism: The presence of a chlorine atom at the 6-position of the indole structure in TIK 301 prevents 6-hydroxylation, the primary metabolic degradation pathway for melatonin.

Q3: What are the common challenges in achieving reproducible results in preclinical or clinical studies with **TIK-301**?

Reproducibility in studies involving **TIK-301** can be influenced by several factors:

- Dosage and Administration: Clinical trials have shown a dose-dependent effect on sleep latency.[1][7] Inconsistent dosing or administration timing can lead to variable results.
- Patient Population: The effects of TIK-301 can vary between patient populations. For
  instance, it showed significant effects in patients with primary insomnia but not in healthy
  individuals when taken before bed.[1]
- Outcome Measures: The choice of objective (e.g., polysomnography) versus subjective (e.g., patient questionnaires) outcome measures can yield different results.[7]

Q4: What are the reported side effects of **TIK-301**?

In clinical trials, **TIK-301** has been generally well-tolerated.[1][7] Reported side effects were mild and included diarrhea, conjunctivitis, and laryngitis in a few cases.[1] Unlike benzodiazepine-based sleep aids, **TIK-301** has not been associated with dependency or significant morning-after psychomotor impairments.[1]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **TIK-301**.

Table 1: Pharmacokinetic Properties of **TIK-301** 



| Parameter                                  | Value      | Reference |
|--------------------------------------------|------------|-----------|
| Half-life                                  | ~1 hour    | [1][5]    |
| Time to Peak Plasma Concentration (Tmax)   | ~1 hour    | [1]       |
| Bioavailability (vs. Melatonin)            | 9x greater | [1]       |
| Area Under the Curve (AUC) (vs. Melatonin) | 6x greater | [1]       |

Table 2: Receptor Binding Affinity (Ki) of TIK-301

| Receptor | Ki (nM) | Reference |
|----------|---------|-----------|
| MT1      | 0.081   | [2]       |
| MT2      | 0.042   | [2]       |

Table 3: Clinical Efficacy of TIK-301 in Primary Insomnia (Phase II Trial)

| Dose   | Improvement in Sleep Latency | p-value (vs.<br>Placebo) | Reference |
|--------|------------------------------|--------------------------|-----------|
| 20 mg  | 31%                          | 0.0082                   | [7]       |
| 50 mg  | 32%                          | 0.0062                   | [7]       |
| 100 mg | 41%                          | < 0.0001                 | [7]       |

# **Experimental Methodologies**

Methodology 1: Assessment of Sleep Latency in Clinical Trials

A common methodology for assessing the efficacy of **TIK-301** in treating insomnia is through a randomized, double-blind, placebo-controlled, crossover clinical trial.



- Subject Recruitment: Patients diagnosed with primary insomnia according to DSM-IV-TR criteria are recruited.
- Treatment Arms: Participants receive different doses of TIK-301 (e.g., 20 mg, 50 mg, 100 mg) and a placebo in a crossover design, with washout periods between treatments.
- Primary Efficacy Variable: The primary outcome is typically latency to persistent sleep, measured objectively using polysomnography.
- Secondary Subjective Measures: Subjective measures of time to fall asleep are also collected using patient-reported questionnaires.
- Data Analysis: Statistical analysis is performed to compare the effects of each TIK-301 dose to the placebo.

## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of **TIK-301** via MT1/MT2 receptor activation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. TIK-301 Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Melatonin receptor agonist Wikipedia [en.wikipedia.org]
- 4. A Review of Melatonin, Its Receptors and Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronobiology of Melatonin beyond the Feedback to the Suprachiasmatic Nucleus—Consequences to Melatonin Dysfunction | MDPI [mdpi.com]
- 6. Melatonergic drugs in development PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of the melatonin agonist beta-methyl-6-chloromelatonin in primary insomnia: a randomized, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TIK-301 Technical Information Center: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675577#tik-301-protocol-refinement-for-reproducible-results]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com